molecular formula C12H11NO4 B1609243 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 82633-20-3

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B1609243
CAS No.: 82633-20-3
M. Wt: 233.22 g/mol
InChI Key: KDMHMHBQWSJHSI-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in biological processes, leading to its potential therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • 4-hydroxy-2-quinolones
  • 2-hydroxyquinoline

Uniqueness

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMHMHBQWSJHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409452
Record name methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-20-3
Record name methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Reactant of Route 3
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
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Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

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